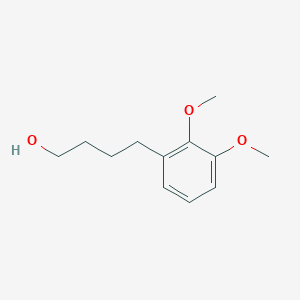

2,3-Dimethoxy-benzenebutanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-(2,3-dimethoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C12H18O3/c1-14-11-8-5-7-10(12(11)15-2)6-3-4-9-13/h5,7-8,13H,3-4,6,9H2,1-2H3 |

InChI Key |

CNJONWGTMFWPDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dimethoxy Benzenebutanol and Its Congeners

Historical Development of 2,3-Dimethoxy-benzenebutanol Synthesis

One of the earliest and most versatile methods for forming carbon-carbon bonds, the Grignard reaction, discovered by Victor Grignard in 1900, would have been a primary choice for synthesizing this compound. This would involve the reaction of a propylmagnesium halide with 2,3-dimethoxybenzaldehyde. The general approach of adding an organometallic reagent to a carbonyl compound remains a fundamental strategy in organic synthesis. libretexts.org

Another classical approach is the Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877. researchgate.net This electrophilic aromatic substitution would involve the acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with butyryl chloride or butanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride, to form 1-(2,3-dimethoxyphenyl)butan-1-one. chemijournal.comnih.govorganic-chemistry.orgnii.ac.jp The subsequent reduction of the resulting ketone would yield the desired this compound. Common reduction methods from that era included the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

These historical methods, while effective, often required harsh reaction conditions and stoichiometric amounts of reagents, leading to significant waste and limited functional group tolerance. researchgate.netnii.ac.jp

Contemporary Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry has seen a shift towards more efficient and versatile strategies. Convergent and divergent syntheses are two powerful approaches that allow for the rapid generation of molecular diversity from common intermediates.

A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages. wdh.ac.id For this compound, a convergent approach could involve the synthesis of a 2,3-dimethoxyphenyl-containing fragment and a separate four-carbon chain fragment, which are then joined. For instance, a Suzuki or Negishi coupling reaction could be employed to couple a 2,3-dimethoxyphenylboronic acid or a 2,3-dimethoxyphenylzinc halide with a suitable four-carbon electrophile.

In contrast, a divergent synthesis starts from a common precursor that is elaborated through different reaction pathways to produce a library of structurally related compounds. acs.orgnih.govacs.org Starting from a key intermediate, such as a derivative of 2,3-dimethoxybenzene, various side chains could be introduced to generate a range of benzenebutanol congeners with different substitution patterns on the aromatic ring or modifications to the butanol chain. This strategy is particularly valuable for creating libraries of compounds for screening purposes. researchgate.net For example, a common intermediate could be subjected to different catalytic cross-coupling reactions to introduce a variety of substituents onto the aromatic ring.

The synthesis of chiral alcohols with high enantiomeric purity is a significant area of modern organic synthesis. researchgate.net For analogs of this compound that possess a stereocenter at the alcohol-bearing carbon, stereoselective synthesis is crucial.

One prominent method for achieving this is the asymmetric reduction of the corresponding prochiral ketone, 1-(2,3-dimethoxyphenyl)butan-1-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric reduction. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can facilitate the hydrogenation of the ketone with high enantioselectivity. nih.gov

Biocatalysis offers a green and highly selective alternative. researchgate.netfrontiersin.org Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones to chiral alcohols with excellent enantiomeric excess (ee) under mild reaction conditions. frontiersin.org For example, studies on the bioreduction of various aromatic ketones have demonstrated the effectiveness of using whole cells of fungi or bacteria, or isolated enzymes, to produce enantiopure alcohols. rsc.org

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to the starting material, directing the stereochemical outcome of a subsequent reaction, and then removed. For instance, Evans' oxazolidinone auxiliaries have been widely used in stereoselective aldol (B89426) reactions, which could be adapted to build the chiral alcohol moiety.

The following table summarizes different approaches to stereoselective synthesis of chiral aromatic alcohols:

| Method | Description | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Asymmetric Catalytic Reduction | Reduction of a prochiral ketone using a chiral catalyst. | Ru, Rh, or Ir complexes with chiral ligands (e.g., BINAP). | High enantioselectivity, broad substrate scope. nih.gov |

| Biocatalytic Reduction | Enzymatic reduction of a prochiral ketone. | Alcohol dehydrogenases (ADHs), whole microbial cells (e.g., yeast, bacteria). frontiersin.org | High chemo-, regio-, and stereoselectivity; mild and environmentally friendly conditions. researchgate.net |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Amino acids, terpenes, sugars. | Readily available starting materials with defined stereochemistry. |

| Chiral Auxiliary-Mediated Synthesis | Use of a temporary chiral group to direct a stereoselective reaction. | Evans' oxazolidinones, Oppolzer's sultams. | Predictable and high levels of stereocontrol. |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green chemistry strategies can be applied.

One key principle is the use of safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water, supercritical CO2, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact of a synthesis. organic-chemistry.orgnumberanalytics.com For instance, performing reactions in water, where possible, is highly desirable. researchgate.net

Catalysis is another cornerstone of green chemistry. The use of catalytic amounts of reagents is preferred over stoichiometric amounts because it reduces waste. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. numberanalytics.com For the synthesis of this compound, using a recyclable solid acid catalyst for a Friedel-Crafts acylation step would be a greener alternative to stoichiometric AlCl3. nih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Furthermore, the use of renewable feedstocks is a key aspect of green chemistry. While 2,3-dimethoxybenzene is typically derived from petrochemical sources, there is growing interest in producing aromatic compounds from biomass. mdpi.com

Reaction Condition Optimization for Enhanced this compound Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a chemical transformation, while minimizing byproducts and energy consumption. For the synthesis of this compound, several parameters can be fine-tuned for the key reaction steps.

In a Grignard reaction to produce the target alcohol, the choice of solvent is critical. While diethyl ether and tetrahydrofuran (B95107) (THF) are common, greener alternatives like 2-MeTHF have been shown to be effective and can sometimes suppress the formation of Wurtz coupling byproducts. organic-chemistry.org The reaction temperature must also be carefully controlled to prevent side reactions. researchgate.net The rate of addition of the Grignard reagent to the aldehyde is another parameter that can be optimized to improve the yield. nih.gov

For a Friedel-Crafts acylation , the choice of catalyst and reaction temperature can significantly impact the outcome. While AlCl3 is a traditional catalyst, milder and more selective catalysts such as zeolites or other solid acids can be used. chemijournal.comnih.gov The molar ratio of the reactants and the reaction time are also important variables to optimize. nih.gov

In the reduction of the ketone intermediate , the choice of reducing agent and reaction conditions will determine the selectivity. For example, in catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Platinum oxide), solvent, temperature, and hydrogen pressure can be optimized to selectively reduce the ketone without affecting the aromatic ring. researchgate.net The use of specific additives can also enhance selectivity. rsc.org

The following data table provides an example of how reaction conditions can be optimized for a Grignard reaction, a key potential step in the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Grignard Reagent (equivalents) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Diethyl Ether | 0 to rt | 1.2 | 85 | organic-chemistry.org |

| 2 | THF | 0 to rt | 1.2 | 78 | organic-chemistry.org |

| 3 | 2-MeTHF | 0 to rt | 1.2 | 90 | organic-chemistry.org |

| 4 | Diethyl Ether | -78 to rt | 1.2 | 88 | |

| 5 | 2-MeTHF | rt | 1.5 | 92 | organic-chemistry.org |

Chemical Transformations and Functionalization of the 2,3 Dimethoxy Benzenebutanol Scaffold

Strategic Functional Group Interconversions on 2,3-Dimethoxy-benzenebutanol

The primary alcohol moiety of this compound is a prime site for a variety of functional group interconversions (FGIs). These transformations are fundamental in altering the molecule's chemical properties and preparing it for subsequent reactions.

One of the most common transformations is the oxidation of the primary alcohol. Depending on the reagents and conditions, the alcohol can be converted into either an aldehyde or a carboxylic acid. For instance, mild oxidizing agents are used for the synthesis of aldehydes, while stronger agents yield the corresponding carboxylic acid. The oxidation of similar phenylbutanol derivatives to butyrophenones or other carbonyl compounds is a well-established process. google.comthieme-connect.comgoogle.comontosight.ai

Another key FGI is the conversion of the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or halide. This activation step is crucial for subsequent nucleophilic substitution reactions, which can be used to introduce a wide array of new functional groups.

Interactive Table: Potential Functional Group Interconversions of the Hydroxyl Moiety

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Aldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Conversion to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) |

| Conversion to Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate (-OMs) |

| Conversion to Alkyl Bromide | Phosphorus tribromide (PBr₃), Carbon tetrabromide (CBr₄)/Triphenylphosphine (PPh₃) | Bromoalkane |

Design and Synthesis of Novel this compound Derivatives

The scaffold of this compound allows for extensive derivatization through modifications on the aryl ring, alterations to the alkyl chain, and the introduction of stereocenters.

The benzene (B151609) ring in this compound, also known as a veratrole moiety, is electron-rich due to the two activating methoxy (B1213986) groups. wikipedia.org This makes it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy groups are ortho- and para-directing. In this specific substitution pattern, the C4 and C6 positions are the most activated sites for electrophilic attack, being para to one methoxy group and ortho to the other. scirp.org The inherent regioselectivity of these reactions can be leveraged to introduce a variety of substituents onto the aromatic core. scirp.orgscirp.org

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation or alkylation. askfilo.com For example, bromination with N-bromosuccinimide (NBS) can selectively install a bromine atom on the ring. wikipedia.org

Interactive Table: Predicted Regioselective Aryl Modifications

| Reaction Type | Electrophile/Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ or NBS | 4-Bromo- and/or 6-Bromo- derivative |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and/or 6-Nitro- derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl- and/or 6-Acyl- derivative |

Modifying the four-carbon chain offers another avenue for creating structural diversity. Elongation or branching can significantly alter the molecule's physical and biological properties. One strategy involves converting the terminal hydroxyl group into a halide or sulfonate ester, followed by nucleophilic substitution with carbon nucleophiles like cyanide or organometallic reagents.

Alternatively, alkylation can occur at the carbon atom alpha to the aromatic ring. Research on the alkylation of similar structures, such as 4-phenylbutanol, has shown that the carbon adjacent to the phenyl ring can be functionalized, often after converting the alcohol to an appropriate derivative. acs.org The use of organometallic intermediates, such as benzylsodium (B3045699) reagents, followed by reaction with electrophiles like epoxides or oxetanes, provides a direct method for constructing more complex phenylalkanol structures. nih.gov

The introduction of chirality can dramatically impact the biological activity of a molecule. The linear butanol chain of this compound is achiral, but stereocenters can be readily introduced. For example, oxidation of the primary alcohol to the corresponding butanal, followed by a Grignard reaction with an organometallic reagent (R-MgBr), would generate a secondary alcohol with a new chiral center.

Alternatively, starting from a ketone precursor like 4-(2,3-dimethoxyphenyl)butan-2-one, asymmetric reduction of the ketone can yield enantiomerically enriched (R)- or (S)-4-(2,3-dimethoxyphenyl)butan-2-ol. The synthesis of chiral amino alcohol derivatives from similar methoxyphenyl-piperazinyl-butanol structures highlights the feasibility of creating specific stereoisomers for structure-activity relationship studies. nih.gov The absolute configuration of such chiral centers can be critical for their biological function. nih.gov

Role of this compound as a Versatile Synthetic Building Block

With its multiple reactive handles, this compound serves as a versatile synthetic building block for constructing more complex molecular architectures. cymitquimica.com The combination of an alcohol, an activatable alkyl chain, and a reactive aromatic ring in one molecule allows for multistep synthetic sequences.

For example, the alcohol can be used as a handle to attach the molecule to a solid support for combinatorial synthesis. Furthermore, intramolecular reactions can be designed to create new ring systems. The cyclization of phenylbutanol derivatives in the presence of acid to form tetralin structures is a known transformation that could be applied to this scaffold. chemicalbook.com The compound and its derivatives are valuable intermediates in the synthesis of specialty chemicals and molecules of pharmaceutical interest. cymitquimica.com

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethoxy Benzenebutanol

Comprehensive Molecular Structure Determination via High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,3-Dimethoxy-benzenebutanol, both ¹H and ¹³C NMR would provide definitive information on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The aliphatic region would show signals for the butanol side chain, including a distinct signal for the hydroxyl proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The two methoxy (B1213986) groups would likely have similar chemical shifts, as would the carbons of the butanol chain. The chemical shifts of the aromatic carbons would confirm the substitution pattern.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 6.8 - 7.1 (multiplet, 3H) | 110 - 125 (3 signals for CH) |

| Aromatic-C (substituted) | - | 125 - 150 (3 signals for C-O, C-C) |

| Methoxy (OCH₃) | ~3.85 (singlet, 6H) | ~56 |

| CH-OH (butanol chain) | 3.6 - 3.8 (multiplet, 1H) | 65 - 75 |

| CH₂ (butanol chain) | 1.4 - 1.8 (multiplet, 4H) | 20 - 40 (2 signals) |

| CH₃ (butanol chain) | ~0.9 (triplet, 3H) | ~14 |

| OH | Variable, broad singlet | - |

Note: This table represents predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Mass Spectrometric Analysis for Molecular Formula and Fragmentation Pathway Elucidation of this compound

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₈O₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 210.1256 g/mol . The fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen of the alcohol, leading to a stable resonance-stabilized benzylic cation.

Loss of water: Dehydration from the alcohol functional group.

Loss of methoxy group: Cleavage of one of the ether linkages.

Predicted Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Significance |

| 210 | [C₁₂H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 192 | [M - H₂O]⁺ | Loss of water |

| 179 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cation from cleavage of the butanol chain |

Note: This table is a prediction of plausible fragmentation patterns. The relative intensities of these peaks would depend on the ionization conditions.

Vibrational and Electronic Spectroscopy for Functional Group Probing of this compound

Vibrational Spectroscopy (FTIR): Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanol and methoxy groups would be observed just below 3000 cm⁻¹.

C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region would correspond to the C-O stretching of the alcohol and the two methoxy ether groups.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light would primarily be due to π→π* transitions within the substituted benzene ring. The presence of the oxygen-containing substituents (methoxy and hydroxyl) would be expected to shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. Typically, substituted benzenes of this nature show strong absorption bands in the 260-280 nm range. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound (if applicable)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should single crystals of this compound be obtained, this technique could provide unambiguous structural data.

Currently, there are no publicly available crystal structures for this specific compound. rcsb.orgscirp.orgeurjchem.com If a crystallographic analysis were performed, it would yield:

Absolute Stereochemistry: The butanol side chain contains a chiral center at the carbon bearing the hydroxyl group. X-ray crystallography could determine its absolute configuration (R or S).

Conformation: The precise dihedral angles defining the orientation of the butanol side chain relative to the plane of the benzene ring would be determined.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained, confirming the connectivity and geometry.

Intermolecular Interactions: The analysis would also reveal how the molecules pack in the crystal lattice, detailing any hydrogen bonding (from the alcohol group) or other intermolecular forces that stabilize the solid-state structure.

Computational and Theoretical Investigations of 2,3 Dimethoxy Benzenebutanol

Quantum Chemical Calculations of Electronic and Geometric Structures of 2,3-Dimethoxy-benzenebutanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric properties of molecules. ias.ac.inscienceopen.com These methods solve approximations of the Schrödinger equation to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons within the molecule.

For this compound, DFT calculations could be employed to compute key geometric parameters such as bond lengths, bond angles, and dihedral angles. Such calculations would provide a precise model of the molecule's structure in its ground electronic state. plos.org The accuracy of these calculations is highly dependent on the chosen functional and basis set. ias.ac.inplos.org

Beyond the geometry, these calculations reveal crucial electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. ias.ac.in A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding intermolecular interactions. bohrium.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G level)*

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | O-C (methoxy) | 1.43 Å |

| Bond Length | C-C (butyl chain) | 1.54 Å |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Angle | C-C-C (aromatic) | 120.0° |

| Bond Angle | C-O-C (methoxy) | 118.0° |

| Bond Angle | C-C-C (butyl chain) | 112.5° |

Note: The data in this table is illustrative and represents typical values that might be obtained from a quantum chemical calculation.

Conformational Landscape Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the butanol side chain and the methoxy (B1213986) groups in this compound means that the molecule can exist in numerous spatial arrangements, or conformations. Conformational landscape analysis aims to identify the most stable of these conformations and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. mdpi.com In an MD simulation, the movements of atoms are modeled over time by solving Newton's equations of motion. plos.org This provides a trajectory of the molecule's conformational changes, allowing for the study of its flexibility, stability, and interactions with its environment, such as a solvent. mdpi.comnih.gov

For this compound, an MD simulation could reveal how the molecule folds and unfolds, the preferred orientations of its side chains, and the formation of intramolecular hydrogen bonds. The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation is often calculated to assess the stability of the molecule's conformation. plos.org A stable system will generally show the RMSD reaching a plateau. mdpi.com

Table 2: Hypothetical Results from a 100 ns Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Result |

|---|---|---|

| Average RMSD | Average deviation from the initial structure | 2.5 Å |

| Predominant Conformer | The most frequently observed conformation | Gauche conformation of the butanol chain |

| Intramolecular H-bonds | Hydrogen bonds within the molecule | Transient H-bond between hydroxyl H and a methoxy O |

Note: The data in this table is illustrative and represents typical outputs from a molecular dynamics simulation.

Prediction of Reactivity Patterns and Mechanistic Pathways Involving this compound

Computational methods can predict the likely sites of chemical reactions on a molecule and help to elucidate the mechanisms of those reactions. rsc.org By analyzing the electronic structure, it is possible to identify the atoms or functional groups that are most likely to participate in a chemical transformation. copernicus.orgnih.gov

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or local softness, can pinpoint the most nucleophilic and electrophilic sites within this compound. For example, the oxygen atoms of the methoxy and hydroxyl groups are expected to be nucleophilic, while the aromatic ring can also participate in electrophilic substitution reactions.

Table 3: Hypothetical Reactivity Descriptors for this compound

| Atom/Region | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Predicted Reactivity |

|---|---|---|---|

| Hydroxyl Oxygen | 0.25 | 0.05 | Strong nucleophile |

| Methoxy Oxygens | 0.18 | 0.06 | Moderate nucleophiles |

| Aromatic Carbon (para to butanol) | 0.12 | 0.15 | Site for electrophilic substitution |

Note: The data in this table is illustrative. The Fukui indices are unitless and indicate the relative reactivity of different sites.

Biological Activity and Mechanistic Studies of 2,3 Dimethoxy Benzenebutanol in Vitro Investigations Only

Structure-Activity Relationship (SAR) Studies of 2,3-Dimethoxy-benzenebutanol Analogs (Based on In Vitro Data)

Correlation of Specific Structural Features with In Vitro Biological Potency

No in vitro data is available to establish a structure-activity relationship for this compound or its analogs.

Rational Design and Synthesis of Biologically Enhanced this compound Derivatives

Without baseline activity data and an established SAR, the rational design and synthesis of enhanced derivatives cannot be meaningfully discussed.

Biosynthesis and Natural Occurrence of 2,3 Dimethoxy Benzenebutanol if Applicable

Isolation and Identification from Diverse Natural Sources

Comprehensive searches of scientific literature, including databases on natural products from plant, fungal, and marine sources, yielded no instances of the isolation or identification of 2,3-Dimethoxy-benzenebutanol. This suggests that the compound is likely not produced in nature or has yet to be discovered.

Proposed Enzymatic and Non-Enzymatic Biosynthetic Pathways of this compound in Biological Systems

As this compound has not been identified as a natural product, no biosynthetic pathways, either enzymatic or non-enzymatic, have been proposed or investigated. The study of a compound's biosynthesis is contingent on its confirmed presence in a biological organism.

Characterization of Key Enzymes Involved in this compound Biosynthesis

Consistent with the absence of a known biosynthetic pathway, there has been no characterization of any enzymes related to the formation of this compound. The identification and study of biosynthetic enzymes are predicated on the prior discovery of the natural product and its metabolic route.

Metabolic Pathways of 2,3 Dimethoxy Benzenebutanol in Model Organisms Excluding Human Clinical Data

Identification and Characterization of Metabolites in In Vitro Systems (e.g., Non-Human Liver Microsomes, Cell Lines)

There is currently no published research that identifies or characterizes the metabolites of 2,3-Dimethoxy-benzenebutanol following incubation with non-human liver microsomes or any other in vitro cell line systems. Metabolic studies on analogous compounds with dimethoxybenzene structures, such as veratraldehyde, have been conducted in various model organisms, including rats and white-rot fungi. inchem.orgnih.gov These studies primarily focus on oxidation and demethylation of the aldehyde group, which is not present in this compound. inchem.org Therefore, direct extrapolation of these findings is not scientifically sound.

Elucidation of Specific Metabolic Transformations (e.g., Oxidation, Demethylation, Conjugation) in Non-Human Biological Models

Given the absence of identified metabolites, the specific metabolic transformations of this compound have not been elucidated in any non-human biological models. Hypothetically, based on its chemical structure featuring a benzene (B151609) ring with two methoxy (B1213986) groups and a butanol side chain, potential metabolic reactions could include:

Oxidation: The primary alcohol group of the butanol side chain could be oxidized to an aldehyde and subsequently to a carboxylic acid.

Demethylation: The methoxy groups on the benzene ring are potential sites for O-demethylation, which would result in hydroxylated metabolites.

Conjugation: The resulting hydroxyl groups could then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

It is crucial to emphasize that these are predicted pathways based on general principles of xenobiotic metabolism and have not been experimentally verified for this compound.

Investigation of Enzymatic Systems Responsible for this compound Metabolism in Non-Human Organisms

No studies have been conducted to identify the specific enzymatic systems, such as cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of this compound in non-human organisms. Research on other dimethoxylated compounds has implicated various CYP enzymes in their metabolism. nih.gov However, without direct experimental evidence, the enzymes involved in the biotransformation of this compound remain unknown.

Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dimethoxy Benzenebutanol

Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with High-Resolution Detection

Chromatographic techniques are fundamental for the separation of 2,3-Dimethoxy-benzenebutanol from complex mixtures prior to its detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of moderately polar and non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode of separation for such aromatic alcohols. In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities. For enhanced detection, especially in the absence of a strong chromophore, derivatization of the hydroxyl group can be performed to introduce a UV-absorbing or fluorescent tag.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the butanol side chain, this compound is expected to have sufficient volatility for GC analysis, particularly after derivatization of the polar hydroxyl group. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability, and improving chromatographic peak shape. The separation in GC is achieved using a capillary column coated with a stationary phase, such as a polysiloxane-based polymer. The choice of stationary phase polarity is critical for resolving isomers and other closely related compounds. Flame Ionization Detection (FID) is a common detector for GC that provides high sensitivity for organic compounds.

The following interactive table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound based on methods for similar aromatic compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium or Hydrogen |

| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Ambient to 40°C | Temperature programmed (e.g., 80°C to 280°C) |

| Detection | UV-Vis (e.g., 270 nm), Fluorescence | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL | 1 µL (split or splitless) |

| Derivatization | Optional (e.g., with a UV-absorbing or fluorescent tag) | Recommended (e.g., silylation with BSTFA) |

Mass Spectrometric Approaches (e.g., LC-MS/MS, GC-MS) for Trace Analysis of this compound

For trace-level analysis, the coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and selectivity. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. jmchemsci.com Following separation by GC, the analyte molecules are ionized, typically through Electron Ionization (EI), which generates a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation and confirmation. For quantification, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing background noise. For even higher selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be utilized. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex matrices. sciex.com After separation by HPLC, the analyte is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These techniques typically produce a protonated or deprotonated molecular ion with minimal fragmentation. The precursor ion is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, even in the presence of co-eluting interferences. sciex.com

The table below presents potential mass spectrometric parameters for the analysis of this compound, inferred from methods for related methoxylated aromatic compounds.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) - Positive or Negative |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ (Predicted) | N/A (EI fragments are monitored) | m/z 197.11 |

| Product Ions (Predicted) | Characteristic fragments (e.g., loss of H₂O, CH₃, C₄H₉) | Fragments resulting from cleavage of the butanol side chain |

Development of Robust Bioanalytical Methods for this compound in Complex Non-Human Biological Matrices

The determination of this compound in non-human biological matrices, such as microbial cultures, plant tissues, or soil samples, presents unique challenges due to the complexity of these matrices. The development of a robust bioanalytical method requires careful consideration of sample preparation, extraction, and cleanup to minimize matrix effects and ensure accurate quantification.

Sample Preparation is a critical step in the bioanalytical workflow. The goal is to efficiently extract the analyte from the matrix while removing interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte from a liquid sample, while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method, particularly for food and environmental samples, that involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix. For instance, in the analysis of lignin degradation products in microbial cultures, centrifugation to remove cell debris followed by LLE or SPE of the supernatant is a common approach. nih.gov

Matrix Effects are a significant challenge in bioanalysis, particularly with LC-MS/MS, where co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. To mitigate matrix effects, stable isotope-labeled internal standards are often used. These standards have the same chemical properties as the analyte but a different mass, allowing for accurate correction of any variations in extraction recovery and ionization efficiency.

The development of a robust bioanalytical method requires thorough validation, including the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects, to ensure the reliability of the analytical data.

The following table outlines potential sample preparation strategies for the analysis of this compound in different non-human biological matrices.

| Matrix | Sample Preparation Technique | Extraction Solvent | Cleanup Method |

| Microbial Culture (Supernatant) | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Ethyl acetate, Dichloromethane | SPE, Silica gel chromatography |

| Plant Tissue | Homogenization followed by Accelerated Solvent Extraction (ASE) or Ultrasonic Extraction | Methanol, Acetonitrile | Dispersive SPE (e.g., with C18, PSA) |

| Soil/Sediment | Soxhlet Extraction or Pressurized Liquid Extraction (PLE) | Hexane/Acetone, Dichloromethane | Alumina/Silica gel column chromatography |

In-depth Analysis Reveals Scant Information on this compound, Hindering Comprehensive Review

Despite extensive database searches and a thorough review of available scientific literature, information regarding the chemical compound “this compound” is exceptionally scarce. This lack of available data prevents a detailed analysis of its properties, potential applications, and future research directions as outlined in the requested article structure.

Initial investigations for "this compound" and its potential isomers or synthesis pathways did not yield specific results for this exact molecular structure. The scientific and chemical databases reviewed contain information on related compounds, such as various isomers of dimethoxy-benzenebutanol and other derivatives of benzenebutanol. However, specific data pertaining to the 2,3-dimethoxy substituted form of benzenebutanol is not present in the public domain.

This absence of information makes it impossible to construct a scientifically accurate and informative article focusing solely on "this compound." Key aspects such as its synthesis, chemical and physical properties, and potential applications in fields like materials science or catalysis remain undocumented in the available literature.

Consequently, the following sections of the proposed article outline cannot be addressed due to the lack of foundational data:

Future Research Directions and Perspectives on 2,3 Dimethoxy Benzenebutanol

Identification of Unexplored Research Avenues for 2,3-Dimethoxy-benzenebutanol and Its Derivatives:It is impossible to identify unexplored research avenues for a compound that has not been the subject of any apparent prior research.

Until "this compound" is synthesized and characterized in a peer-reviewed scientific context, any attempt to generate a detailed article on its specific attributes and potential would be unfounded.

Q & A

Q. What are the recommended analytical techniques for characterizing 2,3-Dimethoxy-benzenebutanol’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is effective for purity assessment, especially given the compound’s aromatic and methoxy substituents, which absorb strongly in the UV range . For structural confirmation, H/C$ NMR and FT-IR spectroscopy are critical. NMR can resolve methoxy group regiochemistry, while IR identifies hydroxyl and ether functional groups .

Q. How does the presence of methoxy groups influence the solubility and reactivity of this compound in different solvents?

Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) due to their electron-donating nature, but reduce solubility in non-polar solvents. Reactivity in nucleophilic substitutions is diminished compared to hydroxyl analogues, requiring stronger catalysts (e.g., Lewis acids) for derivatization .

Q. What are the critical parameters for optimizing the synthesis yield of this compound via Friedel-Crafts alkylation?

Key parameters include:

Q. Which spectroscopic methods are most effective for confirming the regiochemistry of methoxy groups in this compound?

H NMR coupling patterns and NOESY experiments can distinguish between ortho, meta, or para methoxy placements. For example, ortho-dimethoxy groups show splitting patterns due to vicinal coupling, while meta positions exhibit distinct aromatic proton shifts .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data, such as antimicrobial vs. cytotoxic effects?

Contradictions may arise from differences in cell lines, concentration ranges, or assay conditions. Standardize protocols using:

- Dose-response curves to identify therapeutic windows.

- Cell viability assays (e.g., MTT) alongside antimicrobial disk diffusion to differentiate specific vs. nonspecific effects .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets, and what validation methods are required?

Molecular docking (AutoDock, Schrödinger) can simulate binding to targets like cytochrome P450 or kinases. Validate predictions using:

Q. What isotopic labeling approaches (e.g., 13^{13}13C or 2^{2}2H) are suitable for tracing metabolic pathways in in vitro models?

C-labeled methoxy groups enable tracking via LC-MS or C NMR. Deuterium labeling at the butanol chain can study hydroxylation or oxidation pathways. Use hepatocyte or microsomal assays to identify phase I/II metabolites .

Q. How do pH-dependent stability studies inform the design of delivery systems for pharmacological applications?

Stability assays in buffers (pH 1–10) reveal degradation kinetics. For example, acidic conditions may hydrolyze methoxy groups, necessitating enteric coatings for oral delivery. HPLC-UV monitors degradation products, guiding nanoparticle or liposome encapsulation strategies .

Methodological Considerations

- Contradiction Analysis : Compare data across multiple studies (e.g., PubChem, CAS Common Chemistry) to identify variables like solvent polarity or temperature effects .

- Experimental Design : Include controls for autoxidation (e.g., argon atmosphere) and light sensitivity (amber glassware) due to the compound’s phenolic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.